2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride
Description
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-7-2-1-6(8(10,11)12)3-5(7)4-13;/h1-3H,4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYKBKYDRAEWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride typically involves the bromination of 5-(trifluoromethyl)benzylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzaldehydes or benzoic acids .
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzylamine Hydrochlorides
a. 2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Structure : Bromine (2-position) and fluorine (4-position) substituents.
- Molecular Weight : ~265.5 g/mol (estimated).
- Key Differences : Replacing the trifluoromethyl group with fluorine reduces molecular weight and alters electronic properties. Fluorine’s smaller size and weaker electron-withdrawing effect may decrease stability in certain reactions compared to the trifluoromethyl group .
b. 5-Chloro-2-iodo-benzylamine Hydrochloride (CAS 1801916-39-1)
- Structure : Chlorine (5-position) and iodine (2-position).
- Status : Discontinued .
- Key Differences : Iodine’s larger atomic radius and lower electronegativity compared to bromine may hinder its utility in precision coupling reactions. Chlorine’s moderate reactivity could limit its use in high-demand substitution reactions.
Trifluoromethyl-Substituted Analogues
a. 3,5-Bis(trifluoromethyl)benzylamine Hydrochloride (CAS 42365-62-8)
- Structure : Two trifluoromethyl groups at 3- and 5-positions.
- Molecular Weight : 279.60 g/mol.
- Purity : >97.0% .
- Key Differences : The additional trifluoromethyl group increases electron-withdrawing effects, enhancing acidity of the amine group. This compound has a melting point of 50–55°C and is priced at ¥11,000/g (1 g) , significantly higher than the target compound.
b. (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride (CAS 2155856-59-8)
- Structure : Bromine (3-position) and trifluoromethyl (5-position) substituents (positional isomer of the target compound).
- Molecular Weight : 290.51 g/mol .
- Key Differences : Isomeric differences influence steric and electronic interactions. The 3-bromo substitution may alter reactivity in nucleophilic aromatic substitution compared to the 2-bromo isomer.
Simplified Analogues Without Trifluoromethyl Groups
3-Bromobenzylamine Hydrochloride (CAS 81067-38-1)
Precursor Compounds
2-Bromo-5-(trifluoromethyl)benzyl Bromide (CAS 886496-63-5)
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Price (10 g) | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-5-(trifluoromethyl)benzylamine HCl | 1214331-01-7 | 290.51 | ≥95% | €217.00–278.45 | Br (2), CF₃ (5) |
| 3,5-Bis(trifluoromethyl)benzylamine HCl | 42365-62-8 | 279.60 | >97.0% | ¥11,000/g | CF₃ (3,5) |
| 2-Bromo-4-fluorobenzylamine HCl | 289038-14-8 | ~265.5 | N/A | N/A | Br (2), F (4) |
| 3-Bromobenzylamine HCl | 81067-38-1 | 223.51 | N/A | N/A | Br (3) |
Key Findings
Substituent Effects : The trifluoromethyl group enhances stability and lipophilicity compared to simpler halogenated analogues .
Isomer Influence : Positional isomerism (e.g., 2-bromo vs. 3-bromo) significantly impacts reactivity and application scope .
Market Availability : Discontinued compounds like 5-Chloro-2-iodo-benzylamine HCl highlight supply chain vulnerabilities for rare halogenated amines .
Biological Activity
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H8BrF3N·HCl
- Molecular Weight : 286.53 g/mol
- CAS Number : 1567881-16-6
The compound features a bromine atom and a trifluoromethyl group attached to a benzylamine structure, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects
- Anticancer Properties
- Antimicrobial Activity
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and trifluoromethyl groups enhances its binding affinity, potentially modulating various biological pathways.
Anti-inflammatory Mechanism
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines like TNF-alpha in murine macrophages. A study indicated a dose-dependent reduction in TNF-alpha production at concentrations above 10 µM, suggesting its potential as an anti-inflammatory agent.
Anticancer Mechanism
Investigations into the anticancer properties revealed that the compound induces apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 20 µM after 48 hours. This suggests that it may act through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 1: Anti-inflammatory Effects
A study was conducted on murine macrophages treated with varying concentrations of the compound. Results showed significant inhibition of TNF-alpha production at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This highlights its potential for development as an anticancer therapeutic.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Differences | Notable Activities |
|---|---|---|
| (1R)-1-(3-Chlorophenyl)-2-chloroethan-1-ol | Chlorine instead of Bromine | Similar anti-inflammatory effects |
| (1R)-1-(3-Bromophenyl)-2-hydroxyethan-1-ol | Hydroxyl group instead of Chlorine | Enhanced solubility; different bioactivity |
| (1R)-1-(4-Bromophenyl)-2-chloroethan-1-ol | Bromine at para position | Different receptor interaction profile |
Q & A
Q. What are the challenges in scaling up synthesis, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
